molecular formula C18H20N2O3S B2376160 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide CAS No. 941932-76-9

4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide

Cat. No.: B2376160
CAS No.: 941932-76-9
M. Wt: 344.43
InChI Key: BWLLGJKFUBDAJM-UHFFFAOYSA-N
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Description

4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide typically involves the reaction of a benzamide derivative with a thiazinan compound. The reaction conditions may include:

    Solvents: Common solvents such as dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds of this type may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, benzamide derivatives are often explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxothiazinan-2-yl)-N-phenylbenzamide
  • 4-(1,1-dioxothiazinan-2-yl)-N-(4-methylphenyl)benzamide

Uniqueness

The uniqueness of 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLLGJKFUBDAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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